

Optimizing OM-89 Dosage: A Technical Support Center for Researchers

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Compound of Interest

Compound Name:	OM 89
CAS No.:	117989-72-7
Cat. No.:	B1166395

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the clinical use of OM-89 (Uro-Vaxom®), focusing on the established dosage, management of potential side effects, and the underlying immunological mechanisms. The information is presented in a question-and-answer format to directly address practical issues encountered during experimental and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of OM-89 in clinical trials for the prevention of recurrent urinary tract infections (rUTIs)?

The standard and most widely studied dosage of OM-89 is one 6 mg capsule taken orally once daily for 90 consecutive days.[1] Some clinical trial protocols also incorporate a "booster" regimen. This involves discontinuing the daily dosage for three months after the initial 90-day period, followed by administering one 6 mg capsule daily for the first 10 days of the subsequent three months (months 7, 8, and 9).[1]

Q2: Is there evidence for dose-optimization of OM-89 to minimize side effects?

Current clinical data do not indicate a need for dose-optimization of OM-89 to minimize side effects. The standard 6 mg daily dose is well-tolerated, with multiple studies and meta-analyses concluding that the incidence of adverse events is low and not significantly different from placebo.[2] No serious adverse events have been attributed to OM-89 in these trials.

Q3: What are the most commonly reported side effects associated with OM-89?

The most frequently reported side effects are mild and transient. These primarily include:

- Gastrointestinal upset: This can manifest as nausea, diarrhea, or abdominal discomfort.
- Rash: Some patients may experience mild skin rashes.[1]

It is important to note that in clinical trials, the frequency of these side effects in the OM-89 group was only slightly higher than in the placebo group.[2]

Q4: How should mild side effects like gastrointestinal upset be managed during a clinical trial?

For mild gastrointestinal upset, the following measures can be suggested to participants:

- Take OM-89 with food: Administering the capsule with a meal may help to reduce gastric irritation.
- Ensure adequate hydration: Maintaining good fluid intake is important, especially if diarrhea is present.
- Dietary modification: A temporary bland diet may alleviate symptoms.

If symptoms are persistent or bothersome, participants should be advised to consult with the clinical trial physician.

Q5: What is the established mechanism of action for OM-89?

OM-89 is an immunomodulator that works by stimulating the host's innate and adaptive immune systems.[1] It is a lyophilized extract of 18 different uropathogenic Escherichia coli strains. The components of OM-89, particularly lipopolysaccharides (LPS), act as pathogen-associated molecular patterns (PAMPs) that are recognized by Toll-like receptors (TLRs), primarily TLR4, on immune cells. This recognition triggers a signaling cascade that leads to the

activation of dendritic cells, macrophages, and lymphocytes.[1] The subsequent immune response includes increased production of immunoglobulins, particularly IgA and IgG, which play a crucial role in mucosal immunity within the urinary tract.

Data Presentation: Summary of Clinical Trial Data

The following tables summarize key quantitative data from clinical trials evaluating the efficacy and safety of the standard 6 mg daily dose of OM-89.

Table 1: Efficacy of OM-89 in Reducing rUTI Recurrence

Study/Meta-Analysis	Number of Patients (OM-89 / Placebo)	Duration of Treatment	Key Efficacy Outcome	Result
Meta-analysis (2015)	396 / 392	3 months	Reduction in UTI frequency at 6 months	Statistically significant benefit in favor of OM-89.[3]
Retrospective Study (Brodie et al., 2020)	79	90 days + booster	Mean number of UTIs in 12 months post-treatment vs. 12 months pre-treatment	1.53 vs. 3.14 (p < 0.05).[1]
Meta-analysis (updated)	674 / 677	Not specified	Rate of symptomatic UTIs	Lower rate in the OM-89 group (OR 0.48).[4]
Meta-analysis	Not specified	6 months	Mean number of UTIs	Significantly reduced compared to placebo.[2]

Table 2: Safety Profile of OM-89 (6 mg daily)

Study/Meta-Analysis	Incidence of Adverse Events (OM-89)	Incidence of Adverse Events (Placebo)	Common Adverse Events	Notes
Meta-analysis	Slightly more frequent (+0.8%)	Baseline	Mild gastrointestinal upset, rash	No serious adverse events attributed to OM-89.[2]
Retrospective Study (Brodie et al., 2020)	9.4% of patients reported side effects	Not applicable	Gastrointestinal upset, rash	All reported side effects were mild.[1]

Experimental Protocols

1. Protocol for Quantification of Serum IgA and IgG Levels by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the steps to measure total IgA and IgG levels in serum samples from clinical trial participants.

- Materials:
 - 96-well high-binding ELISA plates
 - Coating buffer (e.g., phosphate-buffered saline, PBS)
 - Capture antibody (anti-human IgA or anti-human IgG)
 - Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
 - Wash buffer (e.g., PBS with 0.05% Tween-20)
 - Serum samples from participants (and baseline samples)
 - Standard human IgA and IgG of known concentrations

- Detection antibody (HRP-conjugated anti-human IgA or IgG)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader
- Procedure:
 - Coating: Dilute the capture antibody in coating buffer and add 100 μL to each well of the ELISA plate. Incubate overnight at 4°C.
 - Washing: Wash the plate three times with wash buffer.
 - Blocking: Add 200 μL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
 - Washing: Wash the plate three times with wash buffer.
 - Sample and Standard Incubation: Prepare serial dilutions of the standard IgA and IgG. Dilute the serum samples. Add 100 μL of the standards and diluted samples to the appropriate wells. Incubate for 2 hours at room temperature.
 - Washing: Wash the plate three times with wash buffer.
 - Detection Antibody Incubation: Dilute the HRP-conjugated detection antibody in blocking buffer. Add 100 μL to each well and incubate for 1 hour at room temperature.
 - Washing: Wash the plate five times with wash buffer.
 - Substrate Development: Add 100 μL of substrate solution to each well and incubate in the dark for 15-30 minutes.
 - Stopping the Reaction: Add 50 μL of stop solution to each well.
 - Reading: Measure the absorbance at 450 nm using a microplate reader.

- Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of IgA and IgG in the serum samples.

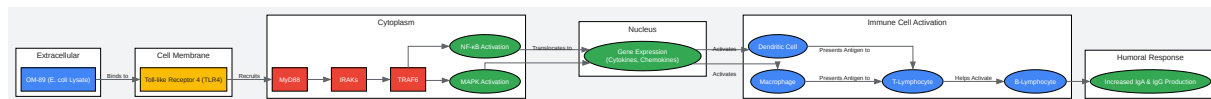
2. Protocol for Analysis of Lymphocyte Activation by Flow Cytometry

This protocol describes the methodology for assessing the activation status of T-lymphocytes from peripheral blood mononuclear cells (PBMCs).

- Materials:
 - Ficoll-Paque for PBMC isolation
 - RPMI-1640 medium
 - Fetal Bovine Serum (FBS)
 - Penicillin-Streptomycin
 - OM-89 (for in vitro stimulation)
 - Phytohemagglutinin (PHA) as a positive control
 - Fluorescently-labeled monoclonal antibodies against: CD3, CD4, CD8, CD69, CD25
 - FACS buffer (e.g., PBS with 2% FBS)
 - Fixation/Permeabilization buffer (if assessing intracellular markers)
 - Flow cytometer
- Procedure:
 - PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
 - Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and culture in a 96-well plate.

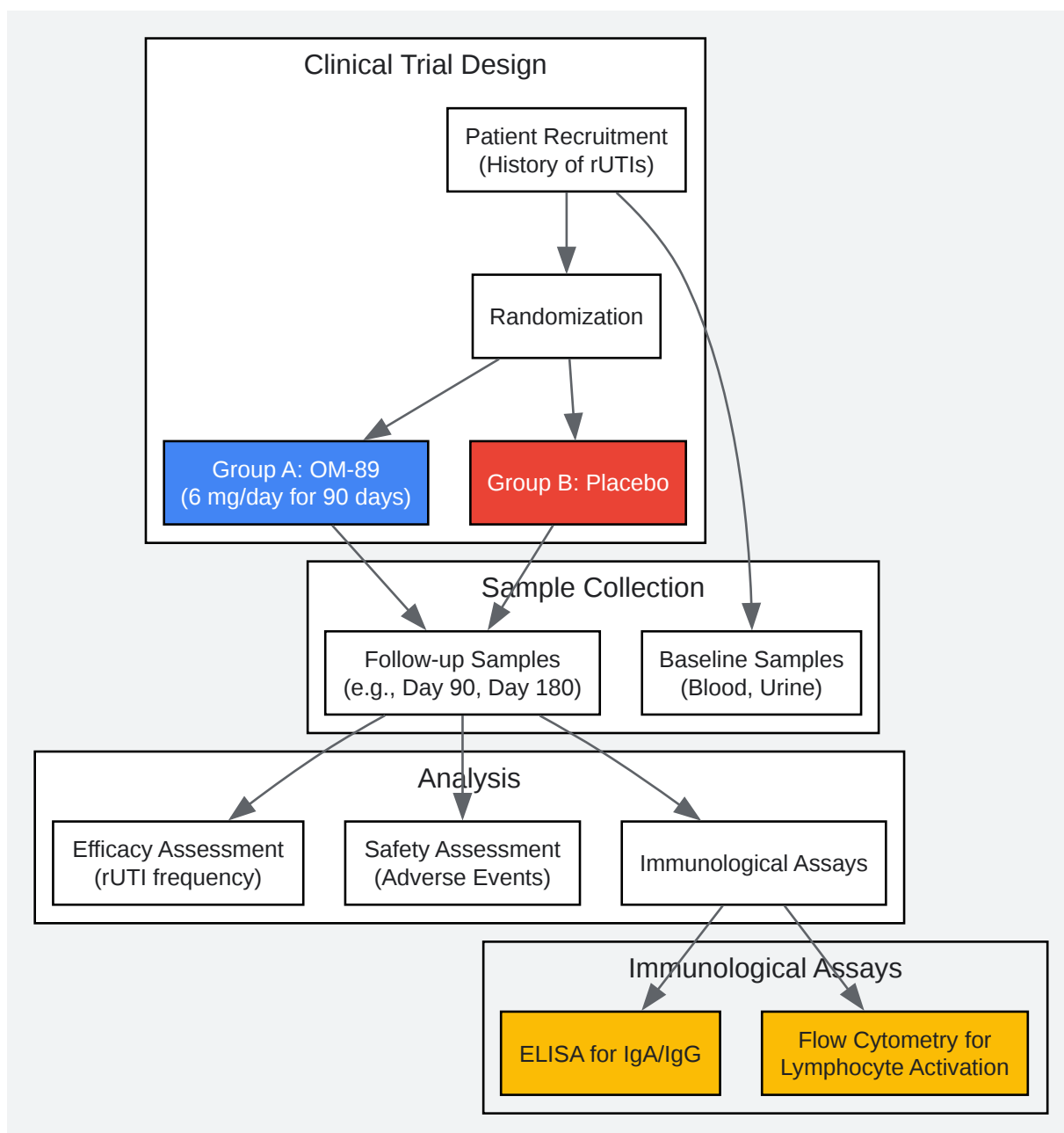
- Stimulation: Add OM-89 (at various concentrations) or PHA to the respective wells. Include an unstimulated control. Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- Cell Staining:
 - Harvest the cells and wash with FACS buffer.
 - Stain with a cocktail of fluorescently-labeled antibodies against surface markers (CD3, CD4, CD8, CD69, CD25) for 30 minutes at 4°C in the dark.
 - Wash the cells twice with FACS buffer.
- Data Acquisition: Acquire the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis.
- Data Analysis:
 - Gate on the lymphocyte population based on forward and side scatter.
 - Identify CD3+ T-cells.
 - Within the CD3+ population, further gate on CD4+ and CD8+ T-cell subsets.
 - Determine the percentage of CD4+ and CD8+ T-cells expressing the activation markers CD69 and CD25 in the unstimulated, OM-89 stimulated, and PHA stimulated conditions. An increase in the percentage of CD69+ and CD25+ cells indicates lymphocyte activation.^{[5][6][7][8][9]}

Mandatory Visualizations



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Caption: OM-89 Signaling Pathway via TLR4.



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Caption: Experimental Workflow for an OM-89 Clinical Trial.

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